molecular formula C14H17N3O2 B11748379 2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid

2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B11748379
M. Wt: 259.30 g/mol
InChI Key: AAALXSMNQULZDN-UHFFFAOYSA-N
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Description

2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is a compound that features a benzoic acid core with a pyrazole derivative attached via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with an aminomethyl benzoic acid derivative. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-5-carboxylic acid
  • 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid core with a pyrazole derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(2-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-2-17-12(7-8-16-17)10-15-9-11-5-3-4-6-13(11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19)

InChI Key

AAALXSMNQULZDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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